Product packaging for Sodium methylesculetin acetate(Cat. No.:CAS No. 95873-69-1)

Sodium methylesculetin acetate

Cat. No.: B1260744
CAS No.: 95873-69-1
M. Wt: 272.19 g/mol
InChI Key: CIVAPWNSKCJJEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Coumarin (B35378) Chemistry and Derivatives

Coumarins are a large class of phenolic compounds naturally found in many plants, as well as in fungi and bacteria. researchgate.net They form the chemical backbone for a wide range of derivatives with significant biological properties. Sodium methylesculetin acetate (B1210297) belongs to this family, being a chemically synthesized derivative of methylesculetin. chemistrybio.com Its structure features a core coumarin scaffold, which is recognized for its potential therapeutic applications. researchgate.net

The synthesis of sodium methylesculetin acetate typically involves a multi-step process. A common method begins with the ring closure reaction of 1,2,4-benzenetriol (B23740) and an acetoacetate (B1235776) under acidic conditions to produce the intermediate 4-methylesculetin (B191872). google.com This is followed by a selective substitution reaction with an alkyl bromoacetate (B1195939) to form free methylesculetin acetate. The final step involves hydrolysis and saponification to yield this compound. google.com This synthesis route is noted for its efficiency and the ability to produce a stable final product. google.com

Academic Significance and Identified Research Avenues

The academic significance of this compound lies primarily in its potent anti-inflammatory and antioxidant properties. google.comchenlangbio.com Research has demonstrated its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes, and to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6). google.comchenlangbio.comchenlangbio.com These findings have spurred further investigation into its potential applications in managing inflammatory conditions.

Ongoing research is exploring several key areas:

Neuroprotective Effects: Scientists are investigating its potential to offer neuroprotection, which could be relevant for neurodegenerative diseases. vulcanchem.com

Antioxidant Capabilities: The compound's capacity to scavenge free radicals and mitigate oxidative stress is a major focus of research. chemistrybio.comvulcanchem.com This is particularly relevant to cellular damage and aging processes.

Oral Health: Its anti-inflammatory and antioxidant activities are being studied in the context of oral care, with research indicating potential benefits for gingival health. chenlangbio.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C12H9NaO6
Molecular Weight 274.2 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Readily soluble in water
Stability Chemically stable under normal conditions

Data sourced from multiple references. chemistrybio.comvulcanchem.com

Detailed Research Findings

Recent studies have delved into the mechanisms underlying the biological activities of this compound and its precursor, 4-methylesculetin.

One area of significant findings is its role in modulating inflammatory pathways. Research has shown that 4-methylesculetin can ameliorate intestinal inflammation. researchgate.net Studies using animal models have demonstrated that it can decrease MPO activity and reduce colonic levels of IL-6. researchgate.netmedchemexpress.com

Furthermore, the antioxidant properties have been a subject of intense study. 4-methylesculetin has been shown to enhance the activity of antioxidant enzymes and protect against oxidative stress. This has implications for conditions where oxidative damage is a contributing factor. The activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been identified as a potential mechanism for the protective effects of coumarin derivatives like 4-methylesculetin. mdpi.com

Table 2: Investigated Biological Activities of this compound and Related Coumarins

Biological Activity Key Research Findings
Anti-inflammatory Inhibition of MPO activity and reduction of pro-inflammatory cytokines like IL-6 and TNF-α. google.commedchemexpress.com
Antioxidant Scavenging of free radicals and enhancement of antioxidant enzyme activity. vulcanchem.com
Neuroprotection Potential to protect against neurodegenerative processes. vulcanchem.com

Data compiled from various academic studies.

The continued exploration of this compound and its parent compounds in academic research holds the promise of uncovering further applications and a deeper understanding of their mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NaO6 B1260744 Sodium methylesculetin acetate CAS No. 95873-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

95873-69-1

Molecular Formula

C12H9NaO6

Molecular Weight

272.19 g/mol

IUPAC Name

sodium;2-(6-hydroxy-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

CIVAPWNSKCJJEE-UHFFFAOYSA-M

SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+]

Other CAS No.

95873-69-1

Synonyms

4-methyl-esculetol
mono-Na salt of permethol
permethol

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation

Historical and Contemporary Synthesis Pathways of Sodium Methylesculetin Acetate (B1210297)

The primary method for synthesizing sodium methylesculetin acetate involves a multi-step chemical process. google.com This pathway is characterized by the initial formation of a key intermediate, 4-methylesculetin (B191872), followed by subsequent reactions to yield the final product.

Multi-Step Reaction Sequences (e.g., Ring Closure, Selective Substitution, Hydrolysis, Saponification)

The synthesis of this compound is a structured process that includes several key chemical transformations:

Ring Closure: The synthesis typically begins with a Pechmann condensation reaction to form the core coumarin (B35378) structure. This involves the reaction of 1,2,4-trihydroxybenzene with ethyl acetoacetate (B1235776).

Selective Substitution: Following the formation of the coumarin ring, a selective substitution reaction is carried out. This step introduces an acetate group to the molecule. google.com

Hydrolysis and Saponification: The final steps involve hydrolysis, often under acidic conditions, followed by saponification with a sodium salt to produce this compound. google.com

A patented method outlines a synthesis process starting with the ring closure of 1,2,4-benzenetriol (B23740) and ethyl acetoacetate to form the intermediate 4-methylesculetin. This is followed by alkylation with ethyl bromoacetate (B1195939) and subsequent hydrolysis and neutralization to yield this compound.

Key Intermediate Synthesis (e.g., 4-methyl esculetin)

The synthesis of the crucial intermediate, 4-methylesculetin (also known as 6,7-dihydroxy-4-methylcoumarin), is a critical stage. The Pechmann condensation is a classic and widely used method for this purpose. orgsyn.org This reaction typically utilizes an acid catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures. Another approach involves condensing hydroxyhydroquinone triacetate and ethyl acetoacetate with sulfuric acid or zinc chloride. orgsyn.org

Optimized Reaction Conditions and Yield Efficiency

Researchers have focused on optimizing reaction conditions to improve the yield and purity of this compound. For the synthesis of 4-methylesculetin, a patent describes a protocol using 1,2,4-benzenetriol and ethyl acetoacetate with phosphoric acid as a catalyst, achieving a yield of 92.2%. The subsequent steps of alkylation and saponification to produce this compound have reported yields between 82% and 88%, with a purity of 98.1-98.2%.

A specific synthetic method for methyl esculetin (B1671247) sodium acetate involves a ring closure reaction of 1,2,4-benzene-triphenol and acetoacetate to get 4-methyl esculetin. This is followed by a selective substitution reaction and then saponification to yield the final product with a total yield of 70-85%. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of 4-Methylesculetin

ReactantsCatalystTemperatureTimeYield
1,2,4-Benzenetriol, Ethyl AcetoacetatePhosphoric Acid50-60°C4-16 hours92.2%
Hydroxyhydroquinone Triacetate, Ethyl AcetoacetateSulfuric AcidNot specifiedNot specifiedNot specified

This table is interactive. Users can sort and filter the data.

Derivation from Natural Sources (e.g., Cortex Fraxini, Scoparia dulcis)

This compound and its precursor, esculetin, are found in various plants. Cortex Fraxini, the bark of ash trees, is a well-known natural source of esculetin and its derivatives. mdpi.comdntb.gov.uaresearchgate.net Esculetin is a main active ingredient in this traditional Chinese medicine. mdpi.comdntb.gov.uajocpr.com

The compound has also been derived from the root of the Scoparia dulcis plant. chenlangbio.com While direct extraction of this compound from these sources is possible, it is often the precursor, esculetin, that is isolated and then chemically modified to produce the final sodium salt.

Development of Novel Synthetic Approaches for Esculetin and Related Derivatives

Comparative Analysis of Synthesis Efficiencies

Different synthetic strategies for esculetin and its derivatives have been compared to assess their effectiveness. For instance, microwave-assisted synthesis of scopoletin (B1681571), a related coumarin, has been shown to significantly shorten reaction times and increase yields compared to traditional heating methods. mdpi.com The yield for scopoletin synthesis increased from 46% with traditional methods to 73% with microwave irradiation. mdpi.com

Recent advancements include the use of solvent-free, mechanochemical approaches, such as high-speed ball milling, for the Pechmann condensation. This method offers a more sustainable alternative to traditional solvent-based reactions. Furthermore, the use of catalysts like Indium(III) Chloride has been explored to optimize the synthesis.

Electrochemical methods have also been investigated for the synthesis of esculetin derivatives. benthamscience.com These methods offer a green and efficient alternative for producing these compounds.

Table 2: Comparison of Synthesis Efficiencies for Coumarin Derivatives

CompoundSynthesis MethodYield
ScopoletinTraditional Heating46%
ScopoletinMicrowave Irradiation73%
4-MethylesculetinPechmann Condensation (Phosphoric Acid)92.2%
This compoundPatent-Based Route82-88%

This table is interactive. Users can sort and filter the data.

Evaluation of Reproducibility and Purity in Scalable Synthesis

The scalable synthesis of this compound has been addressed through methods designed for high efficiency and reproducibility, which are critical for potential industrial applications. google.com A patented two-step synthesis followed by a salification and refining process has been developed to ensure stable production. google.com This method begins with the raw materials 1,2,4-benzenetriol and ethyl acetoacetate. google.com

The first major step is a ring-closure reaction under acidic conditions (using catalysts like trifluoroacetic acid or sulfuric acid) at temperatures between 30–100°C to form the intermediate, 4-methylesculetin. google.com This is followed by a selective substitution reaction using an alkylating agent like ethyl bromoacetate in the presence of an alkaline salt, which proceeds for 4-16 hours at 50-80°C. google.com The final stage involves hydrolysis and saponification to produce the sodium salt, yielding this compound. google.com

This process is noted for its mild reaction conditions and has been successfully scaled to the kilogram level without requiring special equipment. google.com The methodology demonstrates good reproducibility with a stable total yield reported to be between 70% and 85%. google.com A more detailed analysis of this patent-based route highlights a final product yield of 82–88% with a purity of 98.1–98.2%. The control of reaction temperature during alkylation is a critical parameter to prevent the formation of side products, and purification with ethyl acetate is used to remove unreacted materials.

Table 1: Scalable Synthesis of Sodium 4-Methylesculetin Acetate

Step Reactants/Reagents Conditions Intermediate/Product Yield Purity Source
Ring Closure 1,2,4-Benzenetriol, Ethyl acetoacetate Acid Catalyst (e.g., H₂SO₄), 30–100°C, 4–16 hours 4-Methylesculetin 90–92% Not specified

Exploration of Esculetin and 4-Methylesculetin Derivative Synthesis

Esculetin and its derivatives serve as valuable scaffolds for medicinal chemists due to their modifiable structure. mdpi.comresearchgate.net The key reactive sites for synthetic modification are the 6,7-biphenolic hydroxyl groups and the 3,4-unsaturated bond within the benzopyran-2-one core, allowing for the creation of novel derivatives. mdpi.comresearchgate.net The biological activity of these coumarin derivatives is often dependent on the type and position of substituents on the core structure. mdpi.com Consequently, extensive research has focused on altering the chemical structure of esculetin to enhance its pharmacological potential. mdpi.com

Esterification is a common strategy for modifying esculetin, often targeting its hydroxyl groups to alter properties like solubility and reactivity. scbt.com This approach can lead to the formation of diverse derivatives. scbt.com

One example involves the synthesis of a conjugate compound by reacting esculetin with a protected ferulic acid. preprints.org In this process, (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid, activated with oxalyl chloride, is reacted with esculetin in the presence of triethylamine. preprints.org This reaction yields an esterified intermediate, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate, with a 72% yield. preprints.org A subsequent deprotection step using hydrochloric acid produces the final conjugate in 85% yield. preprints.org

Another study focused on synthesizing a set of esculetin derivatives with substitutions at the 6- and/or 7-hydroxyl positions to investigate how these modifications influence activity. mdpi.com Among the synthesized compounds was E2, identified as 7-hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate. mdpi.com The creation of this acetate ester at the 6-hydroxyl position demonstrates a targeted esterification to probe the functional role of the catechol moiety. mdpi.com Such esterified derivatives have been shown in other contexts to potentially enhance cellular activity. mdpi.com

Table 2: Examples of Esterification Reactions for Esculetin Derivative Formation

Starting Material Reactant Key Reagents Product Yield Source
Esculetin (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid (activated) Triethylamine, Dichloromethane (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate 72% preprints.org

Beyond esterification of the hydroxyl groups, the core benzopyran (or coumarin) structure of esculetin and its analogues can also be modified to create new derivatives. researchgate.netingentaconnect.com The fundamental ring system provides a template for developing compounds with novel therapeutic activities. researchgate.net

One innovative approach involves the electrochemical oxidation of 4-methylesculetin. ingentaconnect.combenthamscience.com This method generates an o-quinone intermediate from 4-methylesculetin, which then undergoes a 1,6-Michael addition reaction with arylsulfinic acids. ingentaconnect.combenthamscience.com This reaction, performed under controlled potential conditions at a carbon electrode, selectively produces new sulfone derivatives of esculetin with good yields. ingentaconnect.combenthamscience.com

A different strategy focuses on designing coumarin-based Selective Estrogen Receptor Modulators (SERMs) by leveraging the structural similarity of the benzopyran core to the A/B ring system of estradiol. researchgate.net This involves significant modifications to the core, such as the preparation of 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides, in an effort to develop new nonsteroidal antiestrogenic agents. researchgate.net Such modifications aim to create compounds that can interact with specific biological targets, demonstrating the versatility of the benzopyranone structure in drug design. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of Sodium methylesculetin acetate (B1210297). These methods rely on the interaction of the molecule with electromagnetic radiation to provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of magnetically active nuclei, such as hydrogen (¹H), providing information on the number of different types of protons, their proximity to one another, and their connectivity through the carbon skeleton.

For a compound like Sodium methylesculetin acetate, ¹H NMR spectroscopy would be used to confirm the arrangement of protons on the coumarin (B35378) core, the methyl group, and the acetate moiety. While specific spectral data for this compound is not widely published, the analysis of structurally similar coumarin derivatives, such as 4-methylumbelliferone (B1674119), provides a clear indication of the expected results. nih.govresearchgate.net The spectrum is typically recorded in a deuterated solvent, like acetone-d₆. nih.gov

Key expected signals for this compound would include:

A singlet for the methyl group (–CH₃).

Singlets for the aromatic protons on the benzopyrone ring.

A singlet for the methylene (B1212753) protons (–CH₂–) of the acetate group.

Signals corresponding to the protons on the coumarin ring system.

The chemical shifts (δ, measured in ppm) are indicative of the electronic environment of each proton. For instance, protons attached to the aromatic ring would appear at a higher chemical shift compared to the protons of the methyl group.

Illustrative ¹H NMR Data for a Related Coumarin (4-Methylumbelliferone) nih.govresearchgate.net

This table is provided for illustrative purposes to demonstrate the type of data obtained from ¹H NMR analysis of coumarin compounds.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Methyl (C4-CH₃)~2.41Singlet
Vinylic (H3)~6.07Singlet
Aromatic (H5)~7.60Doublet
Aromatic (H6)~6.85Doublet of doublets
Aromatic (H8)~6.74Doublet

This data allows for the unambiguous assignment of the core structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of the molecule that absorb light, such as aromatic rings and conjugated systems present in coumarins. The resulting spectrum shows absorbance peaks (λmax) at specific wavelengths, which can be used for identification and quantification.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption maxima related to its coumarin structure. A certificate of analysis for the compound indicates an identification test based on its ultraviolet absorption at 289±2 nm. The analysis of related compounds like 4-methylumbelliferone shows absorbance maxima at approximately 218 nm and 325 nm. caymanchem.com The exact position of these peaks can be influenced by the solvent and the pH of the solution. caymanchem.com

Illustrative UV-Vis Absorption Data for a Related Coumarin (4-Methylumbelliferone) caymanchem.comresearchgate.net

This table is provided for illustrative purposes.

Wavelength (λmax)Notes
~218 nmCorresponds to electronic transitions in the molecule.
~325 nmCharacteristic absorption of the coumarin chromophore.

This technique provides a rapid and simple method for confirming the presence of the coumarin scaffold.

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from starting materials, by-products, or other components in a mixture. This is crucial for assessing the purity of a sample.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of chemical reactions and to assess the purity of a compound. It involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. nih.gov

For coumarin derivatives, various mobile phase systems can be employed to achieve effective separation. researchgate.net The choice depends on the polarity of the specific compounds being analyzed. After development, the separated spots are visualized, typically under UV light, where fluorescent compounds like coumarins are easily detected. nih.gov The retention factor (Rf value) of a spot is a key characteristic used for identification relative to a standard.

Illustrative TLC Systems for Coumarin Derivatives nih.govbjbms.org

This table provides examples of mobile phases used for the TLC analysis of coumarins and is for illustrative purposes.

Stationary PhaseMobile Phase SystemRatio (v/v/v)
Silica Gel 60 F₂₅₄Toluene : Ethyl Acetate : Formic Acid5:4:1
Silica GelCyclohexane : Ethyl Acetate13:7
Silica GelToluene : Ether (saturated with 10% Acetic Acid)1:1

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). mdpi.com

GC is suitable for the analysis of less polar and thermally stable coumarin derivatives. nih.govsigmaaldrich.com While this compound is a salt and thus non-volatile, it could potentially be analyzed by GC after a derivatization step to convert it into a more volatile form. This would involve a chemical reaction to replace the sodium ion and any active hydrogens with nonpolar groups. The technique is valuable for identifying and quantifying volatile impurities that may be present in a sample. mdpi.com

Methodologies for Quantitative Analysis

For the precise determination of the concentration of this compound, more sophisticated quantitative techniques are required. These methods are crucial for quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of coumarin derivatives due to its high resolution, sensitivity, and applicability to non-volatile compounds. mdpi.com

Quantitative analysis by HPLC typically involves the following:

Method: A reversed-phase HPLC system is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. nih.gov

Detection: Detection is often achieved using a UV detector set to one of the compound's absorption maxima or a fluorescence detector for enhanced sensitivity. nih.gov

Calibration: The analysis relies on the external standard method. sigmaaldrich.com A calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined by comparing its peak area to this calibration curve. sigmaaldrich.com

Validation: For reliable results, the analytical method must be validated for parameters such as linearity, precision, accuracy, and specificity. nih.gov

Molecular Mechanisms of Action

Modulation of Oxidative Stress Pathways

Sodium methylesculetin acetate (B1210297) demonstrates significant antioxidant capabilities by intervening in several key pathways that govern cellular redox balance. vulcanchem.comnatuactive.com

Beyond direct scavenging, sodium methylesculetin acetate modulates the body's own antioxidant defense systems. A key mechanism is the potent inhibition of myeloperoxidase (MPO), an enzyme critically involved in inflammatory processes and the generation of oxidative species. google.comvulcanchem.comchenlangbio.com By inhibiting MPO, the compound reduces a major source of oxidative stress during inflammation. mdpi.com

Furthermore, the related compound 4-methylesculetin (B191872) has been shown to interact with the glutathione (B108866) system, a cornerstone of cellular antioxidant defense. It enhances the activity of glutathione reductase (GR), an enzyme essential for recycling glutathione, and can stabilize its enzymatic activity. mdpi.comresearchgate.net This action helps maintain the levels of glutathione, a critical endogenous antioxidant.

Oxidative stress arises from an imbalance between the production of ROS and Reactive Nitrogen Species (RNS) and the body's ability to neutralize them. nih.govmdpi.com this compound contributes to the maintenance of ROS/RNS homeostasis by both neutralizing existing free radicals and enhancing the body's natural antioxidant defenses. vulcanchem.comchenlangbio.com Its activity is linked to the modulation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of intracellular redox homeostasis and coordinates the expression of numerous antioxidant and detoxification enzymes. mdpi.com By influencing such pathways, the compound helps to prevent the excessive accumulation of ROS and RNS that can lead to cellular damage and inflammation. mdpi.comnih.gov

The induction of Heme Oxygenase-1 (HO-1) is a critical cytoprotective response to oxidative stress. Related coumarin (B35378) derivatives have been shown to upregulate the expression of HO-1, often through the activation of the Nrf2 transcription factor. nih.govwiley.com HO-1 catalyzes the breakdown of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin, along with iron and carbon monoxide, which also have signaling and anti-inflammatory properties. wiley.com The activation of the Nrf2/HO-1 axis is a key mechanism by which these compounds exert their protective effects against oxidative injury and inflammation. nih.govnih.gov For example, the coumarin daphnetin (B354214) has been observed to induce nuclear translocation of Nrf2, leading to increased HO-1 expression. wiley.com

Anti-Inflammatory Signaling Pathways

This compound exhibits significant anti-inflammatory properties by targeting the signaling pathways that lead to the production of pro-inflammatory mediators. google.comvulcanchem.com

A major component of the compound's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory cytokines. Research has explicitly demonstrated that this compound reduces the levels of Interleukin-6 (IL-6), a key cytokine involved in a wide range of inflammatory conditions. google.comvulcanchem.comchenlangbio.com

Studies on closely related coumarin compounds provide further insight into these mechanisms. The related compound 4-methylesculetin has also been shown to reduce IL-6 levels. researchgate.net Furthermore, in vitro studies have demonstrated that 4-methylesculetin can inhibit the production of Interleukin-8 (IL-8), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2). researchgate.net Other coumarins, such as aesculetin, have been found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.net These cytokines are central mediators of the inflammatory response, and their inhibition can significantly dampen inflammation. mdpi.com The modulation of transcription factors like NF-κB, which controls the expression of cytokines and chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), is a likely underlying mechanism for these effects. nih.gov

Interactive Data Table: Effect of this compound and Related Coumarins on Pro-Inflammatory Cytokines

CytokineEffectCompound StudiedReference(s)
Interleukin-6 (IL-6) ReductionThis compound, 4-methylesculetin, Aesculetin google.comvulcanchem.comchenlangbio.comresearchgate.netresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α) ReductionAesculetin, Daphnetin nih.govresearchgate.net
Interleukin-1 beta (IL-1β) ReductionAesculetin, Daphnetin nih.govresearchgate.net
Interleukin-8 (IL-8) Inhibition4-methylesculetin researchgate.net
Interferon-gamma (IFN-γ) Inhibition4-methylesculetin researchgate.net
Interleukin-2 (IL-2) Inhibition4-methylesculetin researchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1) Reduction (Implied via NF-κB)Coumarins (general) nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation.benchchem.comncats.ionih.govmdpi.com

This compound is a derivative of 4-methylesculetin, a compound recognized for its ability to upregulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Activation of this pathway is crucial for cellular homeostasis and protection against oxidative damage. mdpi.commdpi.com

Research on related coumarin derivatives demonstrates that activation of the Nrf2/Keap1 signaling pathway can lead to an anti-inflammatory response by inhibiting NF-κB, a key transcription factor for pro-inflammatory cytokines. nih.gov The interplay between the Nrf2 and NF-κB pathways is a critical aspect of cellular response to stress, where Nrf2 activation can suppress inflammatory processes. mdpi.commdpi.com For instance, both 4-methylesculetin and its parent compound, esculetin (B1671247), have been shown to upregulate Nrf2. In models of LPS-induced oxidative stress, 4-methylesculetin was more effective in reducing malondialdehyde (MDA) levels, indicating potent antioxidant activity. This activation of the Nrf2 pathway enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. nih.gov

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Inhibition.nih.govresearchgate.netwiley.com

This compound demonstrates notable anti-inflammatory effects through the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. researchgate.netwiley.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov Its inhibition is a key mechanism for controlling inflammation. nih.gov

Studies on the related compound esculetin have shown that it can inhibit the activation of the NF-κB pathway both in vitro and in vivo. researchgate.net This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.net The mechanism involves preventing the phosphorylation and degradation of IκB, which keeps NF-κB in an inactive state in the cytoplasm. nih.govmdpi.com While 4-methylesculetin itself has not been directly reported as an inhibitor of the NF-κB pathway, it has been shown to reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-17, and TNF-α in experimental models of intestinal inflammation. nih.gov This suggests an indirect modulatory effect on inflammatory signaling, likely interconnected with its Nrf2 activating properties. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation.researchgate.netsmolecule.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical target of coumarin derivatives related to this compound. researchgate.netsmolecule.com The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as stress and growth factors, and plays a crucial role in inflammation. nih.gov

Research on esculetin has demonstrated its ability to inhibit the activation of MAPK signaling pathways. researchgate.net Specifically, it has been shown to attenuate the phosphorylation of key kinases within this pathway, including ERK1/2, JNK, and p38. nih.govresearchgate.net By inhibiting these signaling cascades, esculetin effectively reduces the inflammatory response. researchgate.net For example, in a mouse model of colitis, esculetin treatment was found to inhibit the NF-κB/MAPKs signaling pathways, leading to reduced production of IL-6 and TNF-α. researchgate.net This modulation of the MAPK pathway is a key component of the anti-inflammatory effects of these coumarin compounds. researchgate.net

Modulation of Immune Cell Functions (e.g., Macrophages, Mast Cells, Fibroblasts, Platelets).natuactive.comvulcanchem.comchenlangbio.com

This compound and its related compounds exert significant modulatory effects on various immune cells, contributing to their anti-inflammatory and tissue-protective properties. natuactive.comvulcanchem.comchenlangbio.com

Macrophages: In vitro studies have shown that 4-methylesculetin can inhibit the production of pro-inflammatory cytokines such as IL-1β in LPS-stimulated RAW264.7 macrophage cells. researchgate.net This indicates a direct effect on macrophage-mediated inflammation.

Mast Cells: Polyphenolic compounds, a class to which coumarins belong, have been shown to inhibit the secretion of pro-inflammatory cytokines from human mast cells, indicating a potential mechanism for alleviating allergic and inflammatory reactions. nih.gov

Fibroblasts: this compound has been found to enhance fibroblast activity and collagen synthesis. chenlangbio.com This action is beneficial for tissue repair and maintaining the integrity of the extracellular matrix.

Platelets: The compound has been noted for its ability to help prevent blood clot formation, suggesting an influence on platelet aggregation. chenlangbio.com

Other Investigated Molecular Targets and Cellular Pathways

Tyrosinase Enzyme Inhibition in Melanin Synthesis.chemistrybio.comnih.govekb.egmdpi.com

This compound has been identified as an inhibitor of the tyrosinase enzyme, a key player in the synthesis of melanin. chemistrybio.comnih.gov Melanin is the primary pigment responsible for the color of skin, hair, and eyes. nih.gov Tyrosinase catalyzes the rate-limiting step in melanogenesis, and its inhibition is a common strategy for skin whitening agents. nih.govekb.eg

The compound works by targeting the tyrosinase enzyme, thereby inhibiting the production of melanin. chemistrybio.com This can lead to a brighter and more even skin tone, with a reduction in the appearance of dark spots and hyperpigmentation. chemistrybio.com The inhibition of tyrosinase is a direct mechanism to control pigmentation without necessarily causing cellular toxicity, as tyrosinase is primarily produced in melanocytes. nih.gov Various carboxylic acids have also been shown to inhibit tyrosinase through different mechanisms, including competitive and mixed-type inhibition, as well as by acidifying the microenvironment. mdpi.com

Promotion of Collagen Synthesis and Prevention of Collagen Breakdown.natuactive.comchenlangbio.comchemistrybio.comchenlangbio.com

This compound contributes to skin health by both promoting the synthesis of collagen and preventing its breakdown. natuactive.comchenlangbio.comchemistrybio.comchenlangbio.com Collagen is a major structural protein in the skin, providing firmness and elasticity. mdpi.com

HIF-Prolyl Hydroxylase Targeting

This compound is understood to exert some of its biological effects through the modulation of the hypoxia-inducible factor (HIF) pathway, a critical regulator of cellular response to low oxygen conditions. The primary mechanism implicated is the inhibition of HIF-prolyl hydroxylases (PHDs), enzymes responsible for the degradation of HIF-α subunits under normoxic conditions.

Research into structurally related coumarin derivatives provides significant insight into this mechanism. The compound esculetin, a direct metabolic precursor to 4-methylesculetin and structurally similar to the core of this compound, has been demonstrated to activate hypoxia-inducible factor-1α (HIF-1α). researchgate.net This activation occurs through the direct inhibition of HIF prolyl hydroxylase-2 (HPH-2), an enzyme that targets the HIF-α subunit for proteasomal degradation in the presence of oxygen. researchgate.net By inhibiting HPH-2, esculetin allows HIF-1α to stabilize and accumulate, even under normal oxygen levels. researchgate.net

The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the HIF-1β subunit. This complex binds to hypoxia-responsive elements (HREs) in the promoter regions of various target genes, initiating their transcription. mdpi.com These genes are involved in a wide array of cellular processes, including angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia. mdpi.com For instance, the stabilization of HIF-1α can lead to the increased expression of vascular endothelial growth factor (VEGF), a key driver of new blood vessel formation. mdpi.com

While direct studies on this compound's interaction with PHDs are not extensively detailed in the available literature, the established activity of esculetin provides a strong basis for its proposed mechanism. The structural similarities suggest that this compound likely shares this ability to inhibit prolyl hydroxylases, leading to the stabilization of HIF-1α and the subsequent activation of downstream signaling pathways. This action is a key component of its purported anti-inflammatory effects. nih.govnih.gov

Table 1: Effect of Esculetin on HIF-1α Activation and HIF Prolyl Hydroxylase-2 (HPH-2) Inhibition

Cell LineConcentration (µM)Observed EffectReference
Human colon carcinoma (HCT116)25, 50, 100Activation of HIF-1α via inhibition of HPH-2 researchgate.net
Human embryonic kidney 293 (HEK293)25, 50, 100Activation of HIF-1α via inhibition of HPH-2 researchgate.net
Human renal cancer (UMRC2)25, 50, 100Activation of HIF-1α via inhibition of HPH-2 researchgate.net

Xanthine (B1682287) Oxidase (XO)/Xanthine Dehydrogenase (XDH) System Inhibition

This compound is also implicated in the modulation of the xanthine oxidase (XO) and xanthine dehydrogenase (XDH) system. This enzyme system is crucial in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov During this process, reactive oxygen species (ROS) are generated, which can contribute to oxidative stress and inflammation. nih.gov

The inhibitory activity of coumarin derivatives on xanthine oxidase is well-documented. Studies have shown that both esculetin and its methylated form, 4-methylesculetin, are effective inhibitors of XO. researchgate.netresearchgate.net The inhibitory potential of these compounds is closely linked to their chemical structure, particularly the presence and position of hydroxyl groups on the benzene (B151609) ring, which can form hydrogen bonds with the active site of the enzyme. nih.govgrafiati.com Esculetin, with its two adjacent hydroxyl groups, has demonstrated potent XO inhibitory activity. grafiati.comimoa.info

Research indicates that coumarin derivatives, including those structurally analogous to this compound, act as competitive inhibitors of xanthine oxidase. grafiati.comnih.gov This mode of inhibition suggests that these compounds bind to the active site of the enzyme, likely the molybdopterin region, thereby preventing the substrate from binding and being metabolized. grafiati.com

Table 2: Xanthine Oxidase Inhibitory Activity of Related Coumarin Compounds

CompoundIC50 (µM)Inhibition TypeReference
Esculetin8.2Competitive researchgate.net
4-Methylesculetin-- researchgate.netresearchgate.net
Umbelliferone (B1683723)43.65Uncompetitive nih.gov
7-Hydroxy-4-methylcoumarin96.70Mixed nih.gov

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Models

Cell Culture Models for Inflammatory Responses

The anti-inflammatory properties of aesculetin and 4-methylesculetin (B191872) have been rigorously tested using several cell culture models that mimic inflammatory conditions.

LPS-stimulated RAW264.7 cells : In murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS), a model for bacterial-induced inflammation, aesculetin demonstrated significant anti-inflammatory effects. It was found to inhibit the production of key pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The underlying mechanism for this activity involves the suppression of inducible nitric oxide synthase (iNOS) expression and the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Similarly, 4-methylesculetin was shown to inhibit the production of interleukin-1 beta (IL-1β) in this cell model. nih.gov

IL-1β-stimulated Caco-2 cells : The human colon adenocarcinoma cell line, Caco-2, when stimulated with interleukin-1 beta (IL-1β), serves as a model for intestinal inflammation. In this system, 4-methylesculetin was effective in inhibiting the production of the pro-inflammatory chemokine interleukin-8 (IL-8). nih.govnih.gov

Concanavalin A-stimulated splenocytes : To assess immunomodulatory effects, murine splenocytes (spleen cells) were stimulated with the T-cell mitogen concanavalin A. Treatment with 4-methylesculetin led to a reduction in the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), cytokines crucial for T-cell mediated immune responses. nih.govnih.gov In a related study, in vivo administration of aesculetin was found to enhance the proliferative response of splenic lymphocytes to concanavalin A, suggesting a complex immunomodulatory role. nih.gov

Table 1: Effects on Inflammatory Markers in Cell Culture Models

Compound Cell Model Stimulant Inhibited Markers Reference
Aesculetin RAW264.7 LPS NO, TNF-α, IL-6, iNOS nih.gov
4-Methylesculetin RAW264.7 LPS IL-1β nih.gov
4-Methylesculetin Caco-2 IL-1β IL-8 nih.govnih.gov
4-Methylesculetin Murine Splenocytes Concanavalin A IFN-γ, IL-2 nih.govnih.gov

Cell Culture Models for Oxidative Stress Protection

The neuroprotective potential of these coumarins has been evaluated in cell models of oxidative stress, a key factor in neurodegenerative diseases.

HT-22 Cells : The murine hippocampal cell line HT-22 is widely used to study glutamate-induced oxidative stress, which leads to neuronal cell death. researchgate.nettcu.edunih.gov While this model is established for screening neuroprotective compounds, specific studies investigating the effects of sodium methylesculetin acetate (B1210297) or its direct relatives on HT-22 cells are not extensively documented in the available literature.

SH-SY5Y Cells : In the human neuroblastoma SH-SY5Y cell line, aesculetin has shown significant protective effects against oxidative stress and cell death induced by amyloid-beta oligomers, a model relevant to Alzheimer's disease. nih.govnih.gov Aesculetin appears to act as a bifunctional antioxidant, both by scavenging reactive oxygen species (ROS) directly and by inducing the cell's own antioxidant defenses. nih.govnih.gov The mechanism involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) transcription factor, which leads to an increase in intracellular glutathione (B108866) (GSH) levels. nih.govnih.gov This neuroprotective effect is also mediated through the Erk1/2 and Akt signaling pathways. nih.govresearchgate.net

Cell Culture Models for Anti-Proliferative Effects

The anticancer potential of aesculetin has been specifically investigated in pancreatic ductal adenocarcinoma, a particularly aggressive malignancy.

PANC-1, AsPc-1, and MIA PaCa-2 Carcinoma Cells : Aesculetin treatment resulted in significant growth inhibition across all three human pancreatic cancer cell lines: PANC-1, AsPc-1, and MIA PaCa-2. nih.govresearchgate.netnih.gov The compound was found to induce a potent antiproliferative and apoptotic response in these cells, highlighting its potential as an anticancer agent. nih.gov

Studies on Astrocyte Activation

Astrocytes are glial cells that play a critical role in brain health and disease, and their activation is a hallmark of neuroinflammation. While various models exist to study astrocyte activation, specific preclinical studies detailing the effects of sodium methylesculetin acetate or related coumarins like aesculetin on astrocyte activation are limited in current scientific literature. This represents an area for future investigation.

Evaluation of Apoptosis and Cell Cycle Regulation

The mechanism behind the anti-proliferative effects of aesculetin in pancreatic cancer cells involves the modulation of fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Induction : In PANC-1, MIA PaCa-2, and AsPC-1 cells, aesculetin was shown to induce mitochondrial-dependent apoptosis. nih.govnih.gov This was confirmed by the activation of key executioner enzymes, specifically caspases 3, 8, and 9. nih.govnih.gov

Cell Cycle Arrest : The compound was also found to halt the proliferation of these cancer cells by inducing a G1-phase cell cycle arrest, preventing the cells from proceeding to the DNA synthesis (S) phase. nih.govnih.gov

Molecular Mechanism : Further investigation revealed that aesculetin directly binds to the protein KEAP1. nih.govnih.gov This action disrupts the KEAP1-Nrf2 interaction, allowing for the nuclear accumulation of the transcription factor Nrf2. nih.govnih.gov This cascade ultimately leads to the observed antiproliferative and apoptotic effects, possibly through the attenuation of the pro-survival NF-κB pathway. nih.govnih.gov

Table 2: Effects on Pancreatic Cancer Cells

Compound Cell Lines Effect Mechanism Reference
Aesculetin PANC-1, AsPc-1, MIA PaCa-2 Growth Inhibition G1-Phase Arrest, Mitochondrial Apoptosis nih.govnih.gov
Aesculetin PANC-1, MIA PaCa-2 Apoptosis Activation of Caspases 3, 8, 9; Binding to KEAP1, Nrf2 accumulation, NF-κB attenuation nih.govnih.gov

In Vivo Studies in Animal Models

The therapeutic effects observed in cell cultures have been further validated in animal models, particularly for inflammatory bowel disease (IBD).

Trinitrobenzenesulphonic Acid (TNBS)-Induced Colitis : In a rat model of colitis induced by TNBS, both aesculetin and 4-methylesculetin demonstrated significant intestinal anti-inflammatory activity. nih.govresearchgate.net 4-Methylesculetin, in particular, produced a notable reduction in macroscopic damage scores and helped restore the normal intestinal cytoarchitecture. nih.gov These protective effects were linked to its ability to prevent the depletion of the antioxidant glutathione (GSH) and inhibit the activity of inflammatory enzymes like myeloperoxidase (MPO) and alkaline phosphatase. nih.govresearchgate.net The compound also reduced apoptosis and levels of the pro-inflammatory cytokine IL-1β in the colon. nih.gov

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis : In a mouse model of colitis induced by DSS, both compounds were also effective. 4-Methylesculetin improved microscopic indicators of inflammation, decreased MPO activity, reduced colonic IL-6 levels, and counteracted GSH depletion. nih.gov Aesculetin was also shown to relieve colitis-related symptoms and inhibit the secretion of TNF-α and IL-6, consistent with its in vitro mechanism of inhibiting the NF-κB and MAPKs signaling pathways. nih.gov

Table 3: Summary of In Vivo Anti-Inflammatory Effects in Colitis Models

Compound Animal Model Key Findings Reference
4-Methylesculetin TNBS-induced colitis (Rat) Reduced macroscopic & microscopic damage, prevented GSH depletion, inhibited MPO activity, reduced IL-1β nih.govnih.govresearchgate.net
4-Methylesculetin DSS-induced colitis (Mouse) Improved microscopic parameters, decreased MPO activity, reduced IL-6, prevented GSH depletion nih.gov
Aesculetin TNBS-induced colitis (Rat) Reduced lesion extension, restored GSH content researchgate.net
Aesculetin DSS-induced colitis (Mouse) Relieved symptoms, inhibited TNF-α and IL-6 secretion via NF-κB/MAPK pathways nih.gov

Models of Intestinal Inflammation (e.g., Dextran Sulfate Sodium (DSS) Model, Trinitrobenzenesulphonic Acid (TNBS) Model)

The anti-inflammatory potential of 4-methylesculetin has been evaluated in established rodent models of inflammatory bowel disease (IBD), including the dextran sulfate sodium (DSS) and trinitrobenzenesulphonic acid (TNBS) induced colitis models. These studies highlight the compound's ability to mitigate intestinal damage through antioxidant and anti-inflammatory mechanisms.

Dextran Sulfate Sodium (DSS) Model

The DSS model induces acute colitis in mice that mimics aspects of human ulcerative colitis. In a study utilizing this model, mice were administered 5% DSS in their drinking water for five days. nih.gov Treatment with 4-methylesculetin demonstrated a significant protective effect against the progression of colitis. nih.gov

Key findings from the DSS model indicate that 4-methylesculetin administration led to:

Improved Microscopic Parameters: Histological examination of the colon revealed a reduction in cellular infiltration and damage to the intestinal architecture in treated groups. nih.gov

Reduced Myeloperoxidase (MPO) Activity: MPO is an enzyme indicative of neutrophil infiltration into inflamed tissue. Treatment with 4-methylesculetin significantly decreased MPO activity, suggesting a reduction in the inflammatory response. nih.gov

Decreased Pro-inflammatory Cytokines: The levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the colon were notably reduced. nih.gov

Enhanced Antioxidant Status: The compound counteracted the depletion of glutathione (GSH), a critical endogenous antioxidant, thereby mitigating oxidative stress associated with intestinal inflammation. nih.gov

ParameterObservation in DSS-Control GroupEffect of 4-Methylesculetin Treatment (25 mg/kg)Reference
Microscopic DamageSignificant cellular infiltration and architectural damageImproved microscopic parameters nih.gov
Myeloperoxidase (MPO) ActivityElevatedDecreased nih.gov
Colonic IL-6 LevelsElevatedReduced nih.gov
Glutathione (GSH) LevelsDepletedCounteracted depletion nih.gov

Trinitrobenzenesulphonic Acid (TNBS) Model

The TNBS model induces colitis in rats that shares features with human Crohn's disease. Studies show that 4-methylesculetin is effective in both acute and relapse phases of TNBS-induced colitis. nih.govnih.gov Its efficacy has been found to be comparable to conventional treatments like prednisolone (B192156) and sulphasalazine. nih.gov

In the acute phase of TNBS-induced colitis, 4-methylesculetin administration resulted in a reduction of the macroscopic damage score and helped restore the intestinal cytoarchitecture. nih.govnih.gov This was associated with the prevention of GSH depletion. nih.gov In a colitis relapse model, 4-methylesculetin also improved the inflammatory status, as evidenced by histological findings and biochemical markers. nih.govnih.gov

Key research findings from the TNBS model include:

Inhibition of Inflammatory Enzymes: A significant inhibition of colonic myeloperoxidase (MPO), alkaline phosphatase (AP), and metalloproteinase 9 (MMP-9) activities was observed. nih.govnih.gov

Reduction of Oxidative Stress: The compound decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and prevented the depletion of glutathione (GSH). nih.gov This antioxidant activity is linked to the upregulation of glutathione reductase and Nrf2 gene expression. nih.gov

Modulation of Inflammatory Cytokines: A decrease in the levels of the pro-inflammatory cytokine IL-1β was noted in the colonic tissue. nih.gov In vitro assays further confirmed that 4-methylesculetin could inhibit the production of IL-1β, IL-8, IL-2, and IFN-γ. nih.gov

ParameterObservation in TNBS-Control GroupEffect of 4-Methylesculetin TreatmentReference
Macroscopic Damage ScoreElevatedReduced nih.gov
Myeloperoxidase (MPO) ActivityElevatedInhibited nih.gov
Alkaline Phosphatase (AP) ActivityElevatedInhibited nih.gov
Malondialdehyde (MDA) ContentElevatedDecreased nih.gov
Glutathione (GSH) ContentDepletedRestored / Depletion Prevented nih.govnih.gov
Colonic IL-1β LevelsElevatedDecreased nih.gov

Models for Neuroprotective Effects

Based on the available scientific literature, no preclinical studies specifically investigating the neuroprotective effects of this compound or 4-methylesculetin have been identified.

Models for Anti-Cancer Potential

Models for Anticoagulant Effects (e.g., Prevention of Blood Clot Formation)

No preclinical studies investigating the anticoagulant effects of this compound or 4-methylesculetin were identified in the reviewed scientific literature.

Models for Wound Healing Promotion

Specific preclinical research on the wound healing properties of this compound or 4-methylesculetin is not available. However, related research has shown that acetate, a short-chain fatty acid, can promote wound healing in murine colonic epithelial cells. nih.gov In a DSS-induced colitis model in mice, enema administration of acetate was found to enhance recovery. nih.gov This effect was linked to the activation of the JNK and Rho signaling pathways, which are involved in cell migration and tissue repair. nih.gov

Models for Arthropathy Treatment (e.g., Rheumatoid Arthritis, Osteoarthritis)

No preclinical studies investigating the efficacy of this compound or 4-methylesculetin in animal models of rheumatoid arthritis or osteoarthritis were found in the available literature.

Models for Hepatoprotective Activity

Based on the available scientific literature, no preclinical studies specifically investigating the hepatoprotective activity of this compound or 4-methylesculetin have been identified.

Models for Anti-hyperglycemic Effects

A comprehensive review of scientific literature reveals a notable absence of preclinical studies investigating the anti-hyperglycemic effects of this compound. While the compound is recognized for its anti-inflammatory and antioxidant properties, particularly in oral healthcare products, its potential role in glucose metabolism remains unexplored in published research. niksanpharmaceutical.co.inniksanpharmaceutical.co.in

Although no direct evidence exists for this compound, studies on its parent compound, esculetin (B1671247), and other derivatives have shown promising results in the context of diabetes and hyperglycemia. Research indicates that esculetin may offer protective effects against diabetes by reducing oxidative stress associated with high blood glucose levels. mdpi.comjocpr.com Furthermore, esculetin has demonstrated significant anti-hyperglycemic activity in animal models of diabetes induced by streptozotocin. mdpi.comjocpr.com

These findings suggest that the broader class of coumarin (B35378) derivatives, to which this compound belongs, may have therapeutic potential in managing hyperglycemia. However, without specific preclinical data for this compound, it is not possible to detail the experimental models, research findings, or construct a data table related to its anti-hyperglycemic effects. The potential of this compound as an anti-hyperglycemic agent is an area that warrants future scientific investigation.

Computational Chemistry and Drug Design

Molecular Topology and Topological Descriptors in Bioactivity Prediction

Molecular topology analyzes the 2D structural representation of a molecule, quantifying its characteristics through numerical values known as topological descriptors. nih.gov These descriptors encode information about molecular size, shape, branching, and atom connectivity. They are crucial in quantitative structure-activity relationship (QSAR) studies, where they are used to build mathematical models that predict the biological activity of compounds. nih.gov For Sodium Methylesculetin Acetate (B1210297), various topological and physicochemical descriptors can be calculated to forecast its pharmacokinetic properties and drug-likeness.

Key descriptors for Sodium Methylesculetin Acetate include the Topological Polar Surface Area (TPSA), which is a good indicator of a drug's transport properties, and the logarithm of the n-octanol/water partition coefficient (logP), which estimates its hydrophobicity. cdutcm.edu.cn These parameters, along with others, help determine if a compound adheres to established criteria for oral bioavailability, such as Lipinski's Rule of Five. cdutcm.edu.cn

Table 1: Computed Molecular and Topological Descriptors for this compound
DescriptorValueSignificance in Bioactivity Prediction
Molecular FormulaC₁₂H₉NaO₆ nih.govDefines the elemental composition of the compound.
Molecular Weight272.19 g/mol nih.govInfluences absorption and distribution; typically <500 for oral drugs.
Topological Polar Surface Area (TPSA)95.9 Ų nih.govPredicts drug transport properties like intestinal absorption and blood-brain barrier penetration.
logP (Octanol-Water Partition Coefficient)-0.311 cdutcm.edu.cnMeasures hydrophobicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1 cdutcm.edu.cnContributes to binding specificity with biological targets.
Hydrogen Bond Acceptors6 cdutcm.edu.cnContributes to binding specificity with biological targets.
Number of Rotatable Bonds3 cdutcm.edu.cnIndicates molecular flexibility, which can influence binding affinity.
Heavy Atom Count19 nih.govThe total number of non-hydrogen atoms in the molecule.
Complexity394 nih.govA measure of the intricacy of the molecular structure.

In Silico Screening for Novel Bioactive Compounds

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. researchgate.net This approach filters vast libraries, which can contain hundreds of thousands of compounds, to identify a smaller, manageable subset for further experimental testing. google.com The process often utilizes molecular descriptors, such as those discussed previously, to select for compounds with desirable drug-like properties. google.com

For a compound like this compound, which is a derivative of the coumarin (B35378) family, virtual screening can be employed in several ways:

Ligand-based screening: Using the known structure of this compound, researchers can search for other compounds in a database with similar 2D or 3D structural features. Methods like Tanimoto coefficient calculations can quantify this similarity. google.com

Structure-based screening: If the 3D structure of a biological target is known, such as an enzyme the compound inhibits, virtual screening can be used to dock thousands of compounds into the target's active site to predict binding affinity. researchgate.net

Given that this compound and its parent compound, 4-methylesculetin (B191872), are known to reduce levels of pro-inflammatory cytokines like Interleukin-6 (IL-6), a virtual screening campaign could be launched to find other small molecules that inhibit IL-6, potentially leading to new anti-inflammatory drug candidates. vulcanchem.comnih.govmdpi.com

Computer-Aided Drug Design Approaches

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that rationalize and accelerate the drug design process. nih.gov These approaches are broadly categorized into structure-based and ligand-based drug design. researchgate.net

Structure-Based Drug Design (SBDD): This method relies on the known three-dimensional structure of the biological target, which is typically a protein or enzyme. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to study how a ligand interacts with its target at the molecular level. researchgate.net For this compound, its known anti-inflammatory activity involves the inhibition of Myeloperoxidase (MPO) and the reduction of IL-6. mdpi.comchenlangbio.com If the crystal structures of these targets are available, SBDD could be used to analyze the precise binding interactions and guide the modification of the compound's structure to enhance its potency or selectivity.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used. These approaches rely on the knowledge of a set of molecules known to be active against the target. researchgate.net By analyzing the common structural features (the pharmacophore) of active compounds like this compound and other anti-inflammatory coumarins, a model can be built. This pharmacophore model then serves as a template to design new molecules with a higher probability of being active.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It calculates a "binding energy" or "docking score," which estimates the binding affinity between the ligand and the target. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

The anti-inflammatory effects of this compound are linked to the inhibition of targets such as MPO and the reduction of inflammatory cytokines like IL-6 and TNF-α. vulcanchem.commdpi.com Molecular docking can elucidate how the compound achieves these effects. Although specific docking studies for this compound are not widely published, studies on its core structure, 4-methylesculetin, provide valuable insights. For example, a docking study investigating potential inhibitors for IL-6, a key target in inflammatory diseases like rheumatoid arthritis, screened a library of small molecules. nih.gov In this study, 4-methylesculetin was identified as a potential binder to IL-6. nih.gov

Furthermore, molecular docking has been used to show that related coumarin derivatives can interact with other key signaling proteins. For instance, esculin (B1671248) was shown through docking studies to inhibit the binding of Keap1 with Nrf2, an important pathway in regulating oxidative stress. mdpi.com

Table 2: Example Molecular Docking Results for a Related Compound
CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
4-MethylesculetinInterleukin-6 (IL-6)-7.6Arg24, Arg16, Pro18 nih.gov

These computational studies are instrumental in forming hypotheses about the mechanism of action of this compound and guide the rational design of more effective anti-inflammatory agents based on its coumarin scaffold.

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Molecular Mechanisms and Signaling Pathways

While current research has identified some of the key molecular actions of Sodium Methylesculetin Acetate (B1210297), a deeper understanding of its intricate signaling pathways is essential. The compound is known to inhibit the activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes, and reduce levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). google.comvulcanchem.comchenlangbio.com Further investigations should focus on other potential pathways.

Future studies could explore its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. researchgate.netmdpi.comnih.gov The activation of the Nrf2/Keap1 signaling pathway is a promising strategy for mitigating oxidative stress, a central factor in the development of inflammatory bowel disease (IBD). researchgate.netmdpi.com Additionally, exploring the compound's influence on the nuclear factor kappa B (NF-κB) signaling pathway, which governs the expression of numerous pro-inflammatory genes, could reveal further anti-inflammatory mechanisms. researchgate.netnih.govnih.gov The interplay between the Nrf2 and NF-κB pathways is a critical area for investigation, as Nrf2 activation can inhibit NF-κB, thereby providing a dual-pronged therapeutic approach. nih.gov

Identification of Novel Therapeutic Targets for Specific Disease Interventions

The established anti-inflammatory and antioxidant activities of Sodium Methylesculetin Acetate suggest its potential application in a range of diseases. chenlangbio.comvulcanchem.com Its ability to modulate inflammatory responses makes it a candidate for conditions like arthritis and dermatitis. chenlangbio.com Furthermore, its neuroprotective effects open avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. vulcanchem.com

The compound's potential in managing inflammatory bowel disease (IBD) is particularly noteworthy. Studies on related coumarin (B35378) derivatives, such as 4-methylesculetin (B191872), have shown promising results in ameliorating intestinal inflammation in animal models. researchgate.net These studies have demonstrated a reduction in inflammatory markers and protection against oxidative damage in the colon. researchgate.net Future research should specifically investigate the efficacy of this compound in IBD models, focusing on its ability to mitigate tissue damage and modulate the immune response.

Beyond inflammation, some studies suggest potential anticancer properties, warranting further investigation to confirm its efficacy. chenlangbio.com The compound's role in promoting wound healing by stimulating collagen production also presents a valuable area for future therapeutic development. chenlangbio.com

Optimization of Derivative Structures for Enhanced Efficacy and Selectivity

The basic coumarin structure is a versatile scaffold for chemical modification, offering the potential to enhance the therapeutic properties of this compound. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial for designing derivatives with improved efficacy and selectivity. nih.gov

Research on other coumarin derivatives has shown that modifications at various positions on the coumarin ring can significantly impact biological activity. For instance, the addition of alkyl groups or other functional moieties can influence anticancer potency. nih.govchapman.edu In silico studies, such as molecular docking, can be employed to predict the binding of new derivatives to specific molecular targets, thereby guiding the synthetic process. biointerfaceresearch.com The goal is to create derivatives that exhibit stronger interactions with their targets, leading to enhanced therapeutic effects with fewer off-target interactions.

Development of Standardized Preclinical Research Protocols

To ensure the reliability and comparability of research findings, the development of standardized preclinical research protocols is paramount. This includes establishing consistent methodologies for in vivo studies, such as the use of specific animal models and defined treatment regimens. For instance, in IBD research, the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is commonly used. researchgate.net

Standardized protocols should also encompass a consistent set of biochemical and histological evaluations. Key parameters to measure include levels of inflammatory markers like myeloperoxidase (MPO) and various cytokines (e.g., IL-6, TNF-α), as well as markers of oxidative stress. researchgate.net Establishing these standards will facilitate the comparison of results across different studies and accelerate the identification of the most promising therapeutic candidates.

Strategies for Correlating Chemical Composition with Bioactivity in Derivatives

A critical aspect of derivative optimization is understanding the relationship between chemical structure and biological activity. This involves systematically synthesizing a series of derivatives with specific modifications and then evaluating their bioactivity in relevant assays.

For example, researchers could synthesize a series of this compound derivatives with varying substituents on the coumarin ring and then assess their anti-inflammatory or antioxidant activity. By comparing the results, it is possible to identify which chemical features are most important for a particular biological effect. This information can then be used to design even more potent and selective compounds. This approach has been successfully applied to other coumarin derivatives to identify key structural features for anticancer activity. nih.gov

Q & A

Q. What are the recommended synthetic pathways for producing high-purity Sodium Methylesculetin Acetate?

To synthesize this compound, start with methylesculetin (4-methyl-6,7-dihydroxycoumarin) as the precursor. Perform esterification with acetic anhydride under controlled acidic conditions to introduce the acetate group. Neutralize the product with sodium hydroxide to form the sodium salt. Purify via recrystallization using ethanol-water mixtures, and confirm purity through melting point analysis and HPLC (≥98% purity). Characterization via FTIR (to confirm ester and carboxylate groups) and NMR (to verify substitution patterns) is critical .

Q. Which spectroscopic techniques are optimal for structural characterization of Sodium Methylesculetin Acesulfamate?

Use a combination of:

  • FTIR : Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .
  • 1H/13C NMR : Confirm aromatic proton environments (e.g., methoxy and hydroxyl substituents) and sodium carboxylate resonance.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+Na]⁺ ion for C₁₂H₉NaO₆).
  • X-ray Crystallography (if crystalline): Resolve 3D structure and confirm salt formation .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

Conduct accelerated stability studies:

  • pH Stability : Dissolve in buffers (pH 3–9) and monitor degradation via HPLC over 72 hours at 25°C and 40°C .
  • Thermal Stability : Use TGA to assess decomposition temperatures and DSC for phase transitions.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

Advanced Research Questions

Q. What mechanistic models explain the inhibitory effects of this compound on pro-inflammatory cytokines like IL-6?

Design in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs). Measure IL-6 levels via ELISA after treatment with the compound. To identify molecular targets, perform Western blotting for NF-κB and MAPK pathway proteins. Dose-response curves (0.1–100 µM) and competitive inhibition studies with myeloperoxidase (MPO) can clarify its anti-inflammatory mechanism .

Q. How can researchers resolve contradictions in reported antioxidant capacities of this compound?

Apply systematic review methodologies:

  • Literature Screening : Use databases (PubMed, Scopus) with keywords "this compound" AND "antioxidant." Exclude non-peer-reviewed sources.
  • Data Extraction : Tabulate assay types (e.g., DPPH, FRAP), concentrations tested, and solvent systems.
  • Meta-Analysis : Use random-effects models to account for heterogeneity. Stratify by assay sensitivity (e.g., ORAC vs. ABTS) and solvent polarity .

Q. What in vitro models are suitable for studying this compound’s interaction with myeloperoxidase (MPO)?

Use purified human MPO in kinetic assays:

  • Enzyme Activity : Monitor H₂O₂-dependent oxidation of o-dianisidine (λ = 460 nm) with/without the compound.
  • Inhibition Constants (Ki) : Calculate via Lineweaver-Burk plots under varying substrate (H₂O₂) concentrations.
  • Molecular Docking : Predict binding affinity to MPO’s active site using AutoDock Vina .

Q. How can reaction conditions be optimized to maximize this compound synthesis yield?

Employ Design of Experiments (DoE):

  • Variables : Temperature (40–80°C), molar ratio (methylesculetin:acetic anhydride, 1:2–1:5), reaction time (2–12 hours).
  • Response Surface Methodology (RSM) : Identify optimal conditions using central composite design. Validate with triplicate runs .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

Challenges include matrix interference and low analyte concentration. Solutions:

  • Sample Preparation : Protein precipitation (acetonitrile) followed by SPE cleanup.
  • LC-MS/MS : Use a C18 column, negative ion mode, and deuterated internal standard (e.g., D₃-methylesculetin).
  • Validation : Assess recovery (>85%), LOQ (≤10 ng/mL), and matrix effects per FDA guidelines .

Methodological Considerations

  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, drying conditions) and share raw spectra/analytical data as supplementary material .
  • Data Interpretation : Address outliers in bioactivity studies by repeating assays with independent batches and verifying cell line viability .
  • Ethical Reporting : Disclose conflicts of interest and funder roles per COPE guidelines, especially in studies with industrial collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.